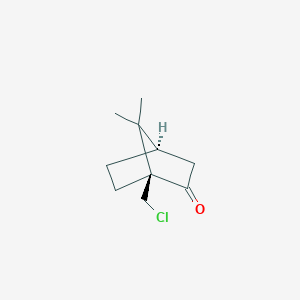
10-Chlorocamphor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Chlorocamphor is a chlorinated derivative of camphor, a bicyclic monoterpene ketone It is characterized by the presence of a chlorine atom at the 10th position of the camphor molecule
准备方法
Synthetic Routes and Reaction Conditions: 10-Chlorocamphor can be synthesized through the halosulfonylation of camphor-10-sulfonyl chloride, followed by exposure to copper(II) chloride under Asscher–Vofsi conditions . This method leads to the formation of this compound as well as 10-iodocamphor .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the chlorination of camphor using appropriate chlorinating agents under controlled conditions to ensure the selective substitution at the 10th position.
化学反应分析
Types of Reactions: 10-Chlorocamphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of camphor derivatives such as camphorquinone.
Reduction: Formation of borneol or isoborneol.
Substitution: Formation of various substituted camphor derivatives depending on the nucleophile used.
科学研究应用
10-Chlorocamphor has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its effects on microbial activity and its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances and as a chemical intermediate in various industrial processes
作用机制
The mechanism of action of 10-chlorocamphor involves its interaction with biological molecules. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in metabolic processes .
相似化合物的比较
10-Iodocamphor: Similar in structure but contains an iodine atom instead of chlorine.
10-Bromocamphor: Contains a bromine atom at the 10th position.
Camphor: The parent compound without any halogen substitution.
Uniqueness: 10-Chlorocamphor is unique due to its specific reactivity and the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogs .
生物活性
10-Chlorocamphor is a halogenated derivative of camphor, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of camphor under specific conditions. Recent studies have reported unexpected formations of halogenated derivatives, including this compound, during attempted halosulfonylation reactions. This highlights the compound's reactivity and potential for further chemical transformations .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it has better antibacterial potency than traditional antibiotics such as ampicillin. In a comparative study, this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 3.00 to 12.28 µmol/mL against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µmol/mL) | MBC (µmol/mL) |
|---|---|---|
| Staphylococcus aureus | 3.00 - 12.28 | 4.09 - 16.31 |
| Escherichia coli | 4.09 - 16.31 | 5.00 - 20.00 |
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce cell death in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in affected cells .
In one study, the IC50 values for cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20.1 |
| A549 | 14 |
| K562 | 22 |
Case Studies
- Antiviral Activity : A recent investigation into the antiviral properties of chlorinated compounds revealed that derivatives like this compound showed promising inhibition against certain viral strains, suggesting potential applications in antiviral drug development .
- Toxicological Assessment : A case study on occupational exposure indicated that chlorinated compounds can lead to severe health issues, including neurological damage and respiratory failure. This emphasizes the need for careful handling and further toxicological studies on compounds like this compound .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that its structural properties allow it to interact effectively with enzymes involved in bacterial metabolism, enhancing its antibacterial efficacy .
属性
CAS 编号 |
51057-38-6 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC 名称 |
(1S)-1-(chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1 |
InChI 键 |
PKTBHNPYHOMBAI-OMNKOJBGSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)CCl)C |
手性 SMILES |
CC1(C2CC[C@]1(C(=O)C2)CCl)C |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)CCl)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















